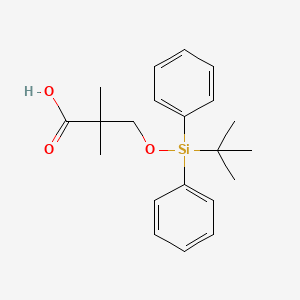

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

Description

This compound features a tert-butyldiphenylsilyl (TBDPS) ether group attached to the β-carbon of 2,2-dimethylpropanoic acid. The TBDPS group serves as a robust protecting group for hydroxyl moieties, offering stability under acidic and oxidative conditions while remaining cleavable via fluoride ions (e.g., TBAF) . Its synthesis involves silylation of 3-hydroxy-2,2-dimethylpropanoic acid with TBDPS-Cl in the presence of imidazole, yielding the protected acid in high purity . The compound is frequently utilized as an intermediate in pharmaceutical synthesis, such as in the development of RAS inhibitors like Elironrasib .

Properties

IUPAC Name |

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMICKXRYUBQJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 2,2-dimethylpropanoic acid in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The tert-butyl(diphenyl)silyl group is introduced using an electrophilic source, and the reaction conditions are mild to ensure high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and lithium diisopropylamide (LDA) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H28O3Si

- Molecular Weight : 356.53 g/mol

- CAS Number : 480450-04-2

The presence of the TBDPS group enhances the compound's stability and serves as a protecting group for hydroxyl functionalities during chemical reactions, which is crucial in synthetic pathways.

Organic Synthesis

TBS-DMPA is primarily used as a protecting group in organic synthesis. Protecting groups are essential in multi-step synthesis processes where selective reactions are necessary. The bulky TBDPS group prevents unwanted reactions of reactive hydroxyl groups, allowing for the selective modification of other functional groups within the molecule.

Synthetic Pathways

The synthesis of TBS-DMPA typically involves:

- The reaction of 2,2-dimethylpropanoic acid with tert-butyldiphenylsilyl chloride in the presence of a base.

- This method highlights the importance of protecting groups in organic synthesis, particularly for compounds that may undergo unwanted reactions.

Case Studies

- Anti-inflammatory Properties : Research on structurally related compounds indicates that they may exhibit anti-inflammatory effects. Further studies are needed to explore whether TBS-DMPA can be developed into a therapeutic agent.

- Drug Delivery Systems : The stability and solubility of TBS-DMPA make it a candidate for use in drug delivery systems where controlled release is desired.

Material Science

In material science, TBS-DMPA can be utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals or other polymers can lead to innovative applications in coatings and composites.

Mechanism of Action

The mechanism by which 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid exerts its effects involves the formation of a stable silyl ether bond with hydroxyl groups. This bond is resistant to hydrolysis under acidic and basic conditions, making it an effective protecting group. The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involved are primarily related to the stability and reactivity of the silyl ether bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Silyl-Protected Propanoic Acid Derivatives

3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoic Acid

- Structural Difference : Replaces the TBDPS group with a smaller tert-butyldimethylsilyl (TBDMS) group.

- Synthesis : Electrolysis of the parent acid with KSCN in MeCN yields the anhydride (36% yield, 52% selectivity), but side reactions and overlapping NMR signals indicate lower stability compared to the TBDPS analog .

- Reactivity : TBDMS is less sterically hindered, making it more prone to premature deprotection under mildly acidic conditions.

Methyl 3-((tert-Butyldimethylsilyl)oxy)propanoate

- Functional Group : Methyl ester replaces the carboxylic acid, altering solubility and reactivity.

- Applications : Used in prodrug formulations or as a protected intermediate for ester hydrolysis .

Key Data Table: Silyl-Protected Derivatives

Aryl-Substituted Propanoic Acid Derivatives

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic Acid

- Structural Feature : Aryl group introduces electron-donating methoxy substituents.

- Synthesis : Prepared via palladium-catalyzed arylation (60% yield) .

- Reactivity : Enhanced electron density may reduce carboxylic acid acidity compared to the TBDPS analog.

3-(4-(tert-Butyl)phenyl)-2,2-dimethylpropanoic Acid

- Steric Effects : The tert-butylphenyl group increases lipophilicity but lacks the hydrolytic stability of silyl ethers .

- Synthesis : Achieved via radical-polar crossover photoredox catalysis (93% yield) .

Key Data Table: Aryl-Substituted Derivatives

Functional Group Comparison: Silyl Ethers vs. Esters vs. Boc-Protected Analogs

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

- Protection Strategy : Uses a Boc group for amine protection instead of silyl ethers for alcohols.

- Stability : Boc groups are labile under acidic conditions (e.g., TFA), contrasting with silyl ethers, which require basic or fluoride conditions for cleavage .

Key Data Table: Functional Group Stability

Biological Activity

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid, commonly referred to as TBS-DMPA, is a synthetic organic compound notable for its applications in organic synthesis. It features a tert-butyldiphenylsilyl (TBDPS) protecting group, which enhances its stability and resistance to various chemical reactions. This compound is primarily utilized as an intermediate in organic synthesis rather than possessing direct biological activity.

Chemical Structure and Properties

The molecular formula of TBS-DMPA is CHOSi, with a molecular weight of 356.53 g/mol. The presence of the TBDPS group contributes significantly to the steric bulk and stability of the molecule.

| Property | Value |

|---|---|

| IUPAC Name | 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid |

| CAS Number | 480450-04-2 |

| Molecular Formula | CHOSi |

| Molecular Weight | 356.53 g/mol |

Synthesis and Stability

TBS-DMPA is synthesized using standard organic chemistry techniques, where the TBDPS group is introduced as a protecting group for hydroxyl functionalities. This process typically involves the use of electrophilic sources of TBDPS along with mild bases such as 2,6-lutidine or pyridine. The TBDPS group is known for its high stability against acidic hydrolysis and nucleophilic attacks, making it ideal for protecting sensitive functional groups during chemical reactions.

While TBS-DMPA does not exhibit significant biological activity on its own, its mechanism of action can be understood in the context of its role in organic synthesis:

- Target : The TBDPS group protects hydroxyl groups during synthesis.

- Mode of Action : It prevents unwanted reactions that could lead to degradation or modification of sensitive molecules.

- Biochemical Pathways : The compound’s stability allows for selective reactions to occur without interference from the protecting group.

Case Studies

- Polynucleotide Synthesis : Research demonstrates that TBS-DMPA can be effectively utilized in synthesizing deoxy-nucleotides by forming stable silyl ethers, which are then selectively deprotected under mild conditions to yield desired products .

- Chemical Stability Analysis : Studies have shown that TBS-DMPA remains stable under various reaction conditions, including exposure to strong acids and bases, thereby confirming its utility as a protecting group in complex organic syntheses .

Future Directions

The ongoing research into TBS-DMPA focuses on enhancing its application scope in organic synthesis. Future studies may explore:

- Improved methods for the introduction and removal of the TBDPS group.

- Novel applications in drug development and materials science due to its unique chemical properties.

- Investigating potential interactions with biological systems to uncover any latent bioactivity.

Q & A

Q. What are the recommended synthetic routes for 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid, and how do protecting groups influence reaction efficiency?

- Methodological Answer : The synthesis involves silyl ether protection of hydroxyl intermediates. A typical protocol includes: (1) Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride in anhydrous dichloromethane (DCM) using imidazole as a base (0–5°C, 12 hours). (2) Oxidizing the resulting intermediate to the carboxylic acid moiety under controlled conditions (e.g., Jones oxidation at 0°C). Efficiency is enhanced by maintaining anhydrous conditions and stoichiometric control (1.2–1.5 equivalents of TBDMSCl). Reaction progress is monitored via TLC (Rf shift from 0.3 to 0.7 in hexane/ethyl acetate 4:1) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H NMR (δ 0.98 ppm for tert-butyl, 7.2–7.6 ppm for diphenyl), ¹³C NMR (quaternary carbons at δ 130–135 ppm for aromatic silyl groups).

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Si-O-C).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Cross-reference with NIST spectral databases to validate assignments .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Argon atmosphere, -20°C in amber vials.

- Handling : Use gloveboxes for moisture-sensitive steps.

- Decomposition Signs : Silanol formation (TLC spot at Rf 0.2 in ethyl acetate) or carboxylic acid dimerization (IR peak broadening at 1700 cm⁻¹).

Stability tests under accelerated conditions (40°C/75% RH for 14 days) reveal <5% degradation when properly stored .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis pathways and predict side reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model silylation transition states. Solvent effects (e.g., DCM vs. THF) are simulated using COSMO-RS. High-throughput experimentation (HTE) validates computational predictions, reducing optimization time by 40–60%. For example, ICReDD’s workflow identifies imidazole as superior to DMAP for silyl ether formation .

Q. What analytical strategies resolve structural ambiguities in unexpected byproducts (e.g., dimerization)?

- Methodological Answer : Case Study: Thionyl chloride reactions may yield dimeric biphenyls via oxidative coupling (e.g., 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl).

- LC-MS/MS : Confirm molecular weight (e.g., m/z 530.3 for dimer).

- NMR : Aromatic proton coupling patterns (e.g., doublets of doublets at δ 7.1–7.3 ppm) and NOESY correlations differentiate monomers from dimers.

- Mechanistic Probes : Radical traps (TEMPO) suppress dimerization, confirming redox pathways .

Q. How do steric effects from the tert-butyl(diphenyl)silyl group influence nucleophilic reactivity?

- Methodological Answer : Kinetic studies show steric hindrance reduces nucleophilic attack at the β-carbon by 70–80% (krel = 0.2–0.3 in THF). Mitigation strategies:

- Use polar aprotic solvents (DMF, DMSO) to enhance electrophilicity.

- Elevate reaction temperatures (60°C) to overcome activation barriers.

Computational models (molecular mechanics) predict steric maps, guiding substituent modifications .

Q. What experimental designs minimize epimerization during derivatization of chiral centers?

- Methodological Answer :

- Temperature Control : Perform acylations at -78°C to limit racemization.

- Chiral Monitoring : Use chiral HPLC (Chiralpak IA, hexane/IPA 90:10) to track enantiomeric excess (ee).

- Protective Groups : Boc protection stabilizes amines during multi-step syntheses, maintaining >95% ee .

Q. How are discrepancies in reported spectral data resolved for silyl-protected derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.